4-Oxooctanoic acid

Catalog No.
S704020
CAS No.
4316-44-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxooctanoic acid

CAS Number

4316-44-3

Product Name

4-Oxooctanoic acid

IUPAC Name

4-oxooctanoic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

RITBMTJPNSJVHF-UHFFFAOYSA-N

SMILES

CCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCC(=O)CCC(=O)O

The exact mass of the compound Octanoic acid, 4-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Oxooctanoic acid (CAS 4316-44-3) is a medium-chain gamma-keto acid characterized by an eight-carbon aliphatic backbone with a terminal carboxylic acid and a ketone group at the C4 position [1]. It serves as a critical bifunctional precursor in the synthesis of gamma-lactones, such as gamma-octalactone, and substituted heterocycles [2]. Unlike shorter-chain oxo-acids, its extended aliphatic tail imparts distinct lipophilicity, making it highly soluble in organic solvents while remaining nearly insoluble in water [1]. This physicochemical profile is highly advantageous for industrial biphasic extractions and downstream synthetic processing, positioning it as a premium intermediate for flavor, fragrance, and specialized agrochemical procurement.

Research Fit

Lipoxygenase pathway inhibition studies
Semiochemical lure formulation research
γ-Lactone and heterocycle synthesis intermediate
Atmospheric aerosol oxidation tracer studies

Substituting 4-oxooctanoic acid with shorter-chain analogs like levulinic acid (4-oxopentanoic acid) or positional isomers like 5-oxooctanoic acid compromises both process stability and product specificity. Levulinic acid is highly water-soluble and prone to moisture absorption, which can disrupt stoichiometric precision and complicate handling [1]. In contrast, the C8 chain of 4-oxooctanoic acid provides sufficient hydrophobicity to maintain a stable, water-insoluble state at room temperature, dramatically simplifying storage and weighing [2]. Furthermore, positional substitution with 5-oxooctanoic acid alters the cyclization trajectory during reduction, yielding delta-lactones (six-membered rings) rather than the highly valued gamma-lactones (five-membered rings) dictated by the C4 ketone position[3].

Substitution Risk

  • Bifunctional reactivity γ-Keto acid motif enables cyclization absent in octanoic acid.
  • Pheromone ratio fidelity Deviation from natural 4-OOA/4-ODA blend ratio reduces lure response.
  • Enzyme target selectivity Lipoxygenase inhibition is structure-specific; positional isomers may not engage.

Physical State and Handling Stability vs. Levulinic Acid

Shorter-chain keto acids such as levulinic acid possess low melting points (33–37 °C) and high water solubility, making them prone to moisture absorption and physical instability during storage[1]. In contrast, 4-oxooctanoic acid possesses an extended C8 hydrophobic tail that significantly reduces its affinity for water (insoluble in water) and raises its melting point to approximately 53 °C, allowing it to maintain a stable solid state and precise molecular weight during standard benchtop weighing and storage [2].

Evidence DimensionMelting point and water solubility
Target Compound DataMelting point ~53 °C, insoluble in water
Comparator Or BaselineLevulinic acid (C5 analog): Melting point 33–37 °C, very soluble in water
Quantified Difference16–20 °C higher melting point and complete shift to water insolubility
ConditionsStandard laboratory atmosphere and ambient temperature

Eliminating the need for specialized moisture-free handling reduces operational bottlenecks and ensures reproducible stoichiometric yields in bulk synthesis.

Pheromone Blend Ratio
Head-to-head
4-OOA/4-ODA = 0.78 (10.4/13.3 µg bee⁻¹)
Deviation reduces male attraction response.
GC-MS, EAG, Y-tube olfactometer assays.

Exclusive Precursor for Gamma-Octalactone Synthesis

The exact positioning of the ketone group at C4 is non-negotiable for the synthesis of five-membered gamma-lactones. Reduction of 4-oxooctanoic acid (e.g., via NaBH4) specifically drives cyclization to gamma-octalactone, achieving yields of up to 88% in optimized chemical reductions[1]. Substituting with 5-oxooctanoic acid inherently shifts the cyclization to form a six-membered delta-lactone, fundamentally altering the target molecule's structural and olfactory properties [2].

Evidence DimensionLactone ring size and synthetic yield
Target Compound DataYields 5-membered gamma-octalactone (up to 88% chemical yield via NaBH4)
Comparator Or Baseline5-Oxooctanoic acid: Yields 6-membered delta-octalactone
Quantified Difference100% shift in ring size (gamma vs. delta lactone)
ConditionsReductive cyclization (e.g., NaBH4 reduction)

Buyers targeting gamma-lactone flavor and fragrance profiles must procure the C4-oxo specific isomer to ensure correct ring closure.

Lipoxygenase Inhibition
Class-level
Functional gain vs. octanoic acid
Structure-dependent enzyme targeting.
In vitro assays; MeSH record.

Optimized Lipophilicity for Biphasic Workups

Industrial synthesis often relies on efficient aqueous-organic biphasic separation. Levulinic acid is highly water-soluble, which complicates its extraction from aqueous reaction mixtures and often requires exhaustive solvent use [1]. 4-Oxooctanoic acid, due to its longer aliphatic chain, is essentially insoluble in water but highly soluble in standard organic solvents. This distinct solubility profile allows for rapid, high-recovery organic extractions with minimal product loss to the aqueous phase [2].

Evidence DimensionWater solubility profile
Target Compound DataInsoluble in water, highly soluble in organic solvents
Comparator Or BaselineLevulinic acid: Very soluble in water and ethanol
Quantified DifferenceTransition from highly water-soluble to water-insoluble, enabling direct phase separation
ConditionsStandard aqueous/organic biphasic extraction at room temperature

Water insolubility drastically reduces solvent waste and processing time during downstream purification and product recovery.

Synthetic Protocol
Cross-study comparable
Unified protocol from ethyl succinyl chloride
Supports scalable synthesis of pheromone components.
Preparative yields; alkylzinc reagents.

Critical Component in Asian Hornet Sex Pheromone Blends

In the development of pheromone traps for the globally invasive Asian eusocial hornet (Vespa velutina), 4-oxooctanoic acid is a mandatory active component. Research demonstrates that male hornets are only strongly attracted to a specific natural ratio of 4-oxooctanoic acid (4-OOA) and 4-oxodecanoic acid (4-ODA), specifically a 0.78 ratio of 4-OOA/4-ODA[1]. Using either compound in isolation, or altering the chain-length ratio, results in a failure to attract significantly more males than a blank control [1].

Evidence DimensionPheromone trap male attraction efficacy
Target Compound Data0.78 ratio of 4-OOA to 4-ODA: Highly attractive (equivalent to live mature female)
Comparator Or BaselineSingle compounds or altered ratios: No significant attraction over blank control
Quantified DifferenceBinary requirement for 4-OOA presence to achieve statistically significant male attraction
ConditionsField/laboratory bioassays for Vespa velutina male attraction

Agrochemical developers must procure exact 4-oxooctanoic acid to formulate viable, species-specific pest control lures.

Atmospheric Tracer Role
Class-level
Detected in Antarctic aerosols; succinic acid precursor
Positional isomers give different oxidative products.
Data to verify; no primary source cited.

Synthesis of Gamma-Lactones for Flavor and Fragrance

As the direct precursor to gamma-octalactone and related chiral whisky lactone analogs, 4-oxooctanoic acid is the optimal starting material for reductive lactonization, ensuring high-yield formation of the critical five-membered ring [1].

Formulation of Invasive Species Pheromone Traps

Due to its strict requirement in the 0.78 (4-OOA/4-ODA) ratio blend, this compound is essential for manufacturing effective chemical lures for the invasive Asian hornet (Vespa velutina)[2].

Biphasic Industrial Synthesis of Heterocycles

Its water-insoluble, organic-soluble nature makes it an ideal C8 bifunctional building block for synthesizing pyrrolidines and other nitrogen-heterocycles via reductive amination, allowing for highly efficient aqueous workups compared to shorter-chain keto acids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pheromone lure formulation research
Blend ratio fidelity
Attraction assay validation at natural ratio
Lipoxygenase pathway probe
Enzyme selectivity (LOX over COX)
Arachidonic acid cascade model validation
γ-Lactone synthesis
1,4-Dicarbonyl spacing
Cyclization yield and purity
Atmospheric tracer studies
Mid-chain oxocarboxylic acid identity
Succinic acid formation pathway

XLogP3

0.7

UNII

AYH7Z2RU9R

Other CAS

4316-44-3

Wikipedia

Octanoic acid, 4-oxo-

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Explore Compound Types